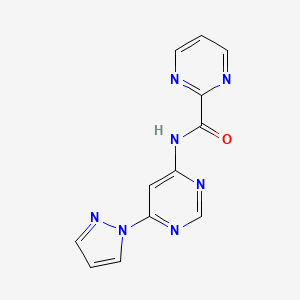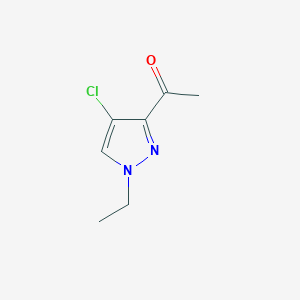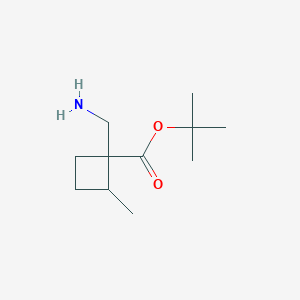![molecular formula C17H9ClN2O3S B2688208 3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide CAS No. 313395-93-6](/img/structure/B2688208.png)
3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide” is a chemical compound with the molecular formula C17H9ClN2O3S and a molecular weight of 356.78. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Spectroscopy
The compound has been characterized through a combination of IR spectroscopy, SEM, and single crystal X-ray diffraction techniques, highlighting its crystallization in the monoclinic space group. The geometric parameters obtained from X-ray diffraction analysis indicate a network of N-H⋯O hydrogen bonds involving the carboxamide group, which contributes to the stability of its crystal structure (Bülbül et al., 2015).
Synthesis and Antioxidant Activity
Research on derivatives of 3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide demonstrated potent antioxidant activities. The study synthesized novel carboxylic acid derivatives containing various substituents and assessed their antioxidant potential through DPPH radical scavenging method and reducing power assay. These compounds showed significant antioxidant activity, some exceeding that of well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Structural Analysis and Stability
Another study focused on the structural analysis of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, revealing the formation of infinite two-dimensional stair-like layered chains held by intermolecular hydrogen bonds, π—π, and CH—π interactions. This intricate network contributes to the structural stability and may inform the design of materials and molecules with specific properties (Abbasi et al., 2011).
Biological Activities
Benzo[b]thiophene molecules, including those related to 3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide, have been identified for their broad spectrum of pharmacological properties. Synthesis of new derivatives has led to the discovery of compounds with potent antibacterial, antifungal, and anti-inflammatory activities, highlighting the potential of these molecules in medicinal chemistry (Isloor et al., 2010).
Semiconductor Applications
Research has also explored the use of related compounds in the development of polymer semiconductors for n-type organic thin film transistors. A specific study utilized a derivative as an electron-acceptor building block, demonstrating stable electron transport performance. This highlights the compound's potential application in the field of organic electronics (Yan et al., 2013).
Zukünftige Richtungen
Thiophene and its derivatives, including “3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide”, have been reported to possess a wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This suggests that there is potential for future research and development involving this compound.
Eigenschaften
IUPAC Name |
3-chloro-N-(1,3-dioxoisoindol-4-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O3S/c18-13-8-4-1-2-7-11(8)24-14(13)17(23)19-10-6-3-5-9-12(10)16(22)20-15(9)21/h1-7H,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZZWMLYHRYTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[4-(dipropylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2688128.png)


![7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2688133.png)



![N-(2,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2688140.png)
![2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]-1,3-benzoxazole](/img/structure/B2688141.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2688143.png)
![N-Methyl-1-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2688148.png)